Cyclooctane-1,2,3,4-tetrol
Description
Contextualization within the Field of Cyclitol Chemistry
Cyclitols are carbocyclic compounds that contain at least three hydroxyl groups attached to different carbon atoms of the ring. researchgate.net This class of compounds is diverse, with variations arising from ring size and the stereochemistry of the hydroxyl groups. researchgate.net Well-studied examples include cyclitols based on five- and six-membered rings, such as cyclopentanetetrols and cyclohexanetetrols. wikipedia.orgnih.gov For instance, cyclohexane-1,2,3,4-tetrol has ten possible stereoisomers, which have been subjects of chemical investigation since the 1930s. wikipedia.org
Cyclooctane-1,2,3,4-tetrol is distinguished by its eight-membered ring structure. smolecule.com The cyclooctane (B165968) ring is known to be the most conformationally complex cycloalkane due to the existence of many conformers with comparable energy levels, with the boat-chair and crown conformations being the most stable. wikipedia.orgcolab.ws This inherent flexibility and complexity of the cyclooctane core, combined with the multiple stereocenters created by the four hydroxyl groups, makes the study of this compound a unique challenge within cyclitol chemistry.
Significance and Academic Relevance of this compound Systems
The academic relevance of this compound and related polyols stems from several key areas. They serve as valuable scaffolds in organic synthesis and are subjects of interest for their potential biological activities.
Synthetic and Stereochemical Studies: The synthesis of cyclooctane-based polyols is a significant focus of research. A concise method for preparing cyclooctane-1,2,3,4-tetrols involves starting from cis,cis-1,3-cyclooctadiene. researchgate.net Key steps in this synthesis include photooxygenation to form a cyclooctene (B146475) endoperoxide or epoxidation, followed by further reactions like cis-hydroxylation to introduce the required functionalities. researchgate.net
Investigations have also focused on producing these complex molecules in enantiomerically pure forms. Researchers have successfully transformed common carbohydrates, such as D-glucose and D-arabinose, into enantiopure cyclooctane polyols, including triols and pentaols. acs.org The stereochemical configuration of these contiguously substituted cyclooctane polyols has been rigorously assigned using advanced techniques like 1H NMR spectroscopy to analyze coupling constants and molecular symmetry. acs.org
Potential Biological and Chemical Applications: Cyclitols as a class are known to have a range of biological activities, and this compound is no exception. Research indicates that polyhydroxylated compounds like it can act as inhibitors for certain enzymes. smolecule.com Specifically, they show potential as glycosidase inhibitors, which is a significant area of interest in the development of therapeutic agents. smolecule.com Beyond this, the compound serves as a versatile building block for creating more complex molecules for use in biochemical research and organic synthesis. smolecule.com
Historical Overview of Cyclooctane Polyol Investigations
While the study of smaller cyclitols, like those based on cyclohexane, began as early as 1933, the investigation of cyclooctane polyols is a more recent field of inquiry. wikipedia.org The primary challenge in studying these molecules has been controlling the synthesis and understanding the complex conformational nature of the eight-membered ring. wikipedia.org
Early synthetic work often focused on the hydroxylation of cyclooctadiene precursors. For instance, the osmium-catalyzed bis-dihydroxylation of 1,5-cyclooctadiene (B75094) has been used to produce cyclooctane-1,2,5,6-tetrol. researchgate.net Research published in the mid-2000s marked significant progress in this area. In 2006, a key study detailed the transformation of common carbohydrates into enantiopure cyclooctane polyols, demonstrating a sophisticated approach to accessing these complex structures. acs.org This was followed by a 2008 publication that focused on the detailed configurational assignments of contiguously substituted cyclooctane polyols using NMR, further advancing the stereochemical understanding of these systems. acs.org These studies highlight the progression of research from simple preparations to highly controlled, stereoselective syntheses, underscoring the growing interest in the unique chemical space occupied by cyclooctane-based polyols.
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 78430-43-0 | |
| Molecular Formula | C₈H₁₆O₄ | smolecule.com |
| Molecular Weight | 176.21 g/mol | |
| IUPAC Name | This compound | |
| SMILES | C1CCC(C(C(C(C1)O)O)O)O) |
| InChI | InChI=1S/C8H16O4/c9-5-3-1-2-4-6(10)8(12)7(5)11/h5-12H,1-4H2 | |
Table 2: List of Compounds Mentioned
| Compound Name | Ring System |
|---|---|
| This compound | Cyclooctane |
| Cyclooctane-1,2,5,6-tetrol | Cyclooctane |
| Cyclopentanetetrol | Cyclopentane |
| Cyclohexane-1,2,3,4-tetrol | Cyclohexane |
| cis,cis-1,3-Cyclooctadiene | Cyclooctene |
| 1,5-Cyclooctadiene | Cyclooctene |
| Cyclooctene endoperoxide | Cyclooctene |
| Cyclooctene epoxide | Cyclooctene |
| D-Arabinose | Furanose |
Structure
2D Structure
3D Structure
Properties
CAS No. |
78430-43-0 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
cyclooctane-1,2,3,4-tetrol |
InChI |
InChI=1S/C8H16O4/c9-5-3-1-2-4-6(10)8(12)7(5)11/h5-12H,1-4H2 |
InChI Key |
CYTKGVLSBVTIQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C(C(C1)O)O)O)O |
Origin of Product |
United States |
Mechanistic Organic Reactions and Chemical Transformations of Cyclooctane 1,2,3,4 Tetrol
Reactivity of Hydroxyl Groups: Protection and Derivatization Reactions
The presence of four hydroxyl groups on the cyclooctane (B165968) ring allows for a range of derivatization and protection reactions. The stereochemical arrangement of these groups and the inherent reactivity differences between them can, in some cases, allow for selective functionalization.
Protecting groups are frequently employed in the synthesis of complex molecules to temporarily block the reactivity of the hydroxyl moieties. Common protecting groups for alcohols, such as silyl (B83357) ethers (e.g., trimethylsilyl (B98337), tert-butyldimethylsilyl), acetals, and ketals, can be used. The choice of protecting group depends on the reaction conditions required for subsequent steps.
Derivatization of the hydroxyl groups is a common strategy to modify the properties of the molecule. A primary example is acetylation, where the hydroxyl groups are converted to acetate (B1210297) esters. This transformation is typically achieved by treating the tetrol with an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base. For instance, the related compound cyclooctane-1,2,5,6-tetrol can be fully acetylated to form cyclooctane-1,2,5,6-tetrayl tetraacetate. researchgate.net This type of reaction changes the polarity and solubility of the parent compound.
The relative reactivity of the hydroxyl groups can be influenced by steric hindrance and electronic effects. In some polyhydroxy compounds, primary hydroxyl groups show higher reactivity than secondary ones, which can be exploited for selective reactions. nih.gov While cyclooctane-1,2,3,4-tetrol contains only secondary hydroxyls, their specific spatial arrangement can lead to differences in reactivity, potentially allowing for regioselective derivatization under carefully controlled conditions.
Table 1: Examples of Hydroxyl Group Protection and Derivatization
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl) | Silyl ether |
| Acetal Formation | Acetone, Acid catalyst | Ketal (Isopropylidene acetal) |
| Acetylation | Acetic anhydride, Pyridine | Acetate ester |
Transformations Involving the Cyclooctane Ring System
The cyclooctane ring itself is subject to a variety of transformations that can alter its size and structure, driven by factors such as ring strain and the formation of more stable intermediates.
Ring contractions and expansions are important skeletal rearrangements in cyclic systems. wikipedia.org These reactions are often driven by the desire to relieve ring strain or to form a more stable carbocation intermediate. For polyhydroxylated cyclooctanes, these rearrangements can be initiated by the formation of a carbocation adjacent to a hydroxyl-bearing carbon.
A common pathway for such rearrangements is the pinacol rearrangement, which involves the transformation of a 1,2-diol into a ketone. While this compound is a tetrol, the principle can be applied to its derivatives. For example, treatment of a vicinal diol segment of the molecule with acid could lead to the loss of a water molecule to form a carbocation. A subsequent migration of an adjacent alkyl group from the ring would result in a ring-contracted ketone. Ring contractions are particularly favorable when they lead to the formation of more stable five- or six-membered rings. youtube.com
Conversely, ring expansions can also occur, for instance, through reactions like the Tiffeneau-Demjanov rearrangement. wikipedia.org This typically involves the diazotization of a vicinal amino alcohol, leading to the formation of a carbocation that can induce an expansive rearrangement of the ring.
The hydroxyl groups of this compound can be oxidized to carbonyl functionalities. The choice of oxidizing agent determines the extent of oxidation. Milder oxidizing agents can selectively oxidize one or more hydroxyl groups to ketones. For example, reagents like pyridinium chlorochromate (PCC) or Swern oxidation conditions can be employed. In some polyol systems, selective oxidation of a specific hydroxyl group can be achieved, as seen in the oxidation of a primary alcohol in geniposide to an aldehyde using 2-iodoxybenzoic acid (IBX). nih.gov
Complete oxidation under harsh conditions, such as with strong oxidizing agents like potassium permanganate (B83412) or chromic acid, can lead to the cleavage of the cyclooctane ring, yielding dicarboxylic acids or other smaller molecules.
Reduction of this compound is less common as the hydroxyl groups are already in a reduced state. However, the hydroxyl groups can be converted into better leaving groups (e.g., tosylates) and then reductively removed using a hydride source like lithium aluminum hydride, leading to a less substituted cyclooctane.
Introduction of Heteroatoms and Other Functional Groups (e.g., Amino, Chloro)
The hydroxyl groups of this compound serve as excellent handles for the introduction of other functional groups, including heteroatoms like nitrogen and halogens.
A common strategy for introducing an amino group is through the conversion of a hydroxyl group into a good leaving group, followed by nucleophilic substitution with an azide (B81097) anion (N₃⁻). The resulting azide can then be reduced to a primary amine. An alternative route involves the opening of an epoxide derived from the tetrol. For instance, an epoxide on a cyclooctane skeleton can be opened with sodium azide to introduce an azido group, which can subsequently be converted to an amino group. nih.gov This epoxide ring-opening is a key step in the synthesis of hydroxylated cyclooctane β-amino acid derivatives. nih.gov
The introduction of a chlorine atom can be achieved through various methods. Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can convert hydroxyl groups into chlorides, although these reactions can be accompanied by rearrangements.
Furthermore, the versatile reactivity of the hydroxyl groups allows for the synthesis of more complex heterocyclic systems. For example, azidoalcohols derived from cyclooctane systems can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, which are important scaffolds in medicinal chemistry. mdpi.com
Table 2: Methods for Introducing New Functional Groups
| Target Group | Reagents/Method | Intermediate |
|---|---|---|
| Amino (-NH₂) | 1. TsCl, Pyridine; 2. NaN₃; 3. H₂, Pd/C | Azide |
| Chloro (-Cl) | Thionyl chloride (SOCl₂) | Chloroalkane |
Kinetic and Thermodynamic Aspects of Reactions
The kinetics and thermodynamics of reactions involving this compound are influenced by several factors, including the conformational flexibility of the eight-membered ring, steric hindrance, and electronic effects of the hydroxyl groups.
The cyclooctane ring can adopt several conformations, such as the boat-chair and crown conformations. The specific conformation of the tetrol and its transition states can significantly impact the activation energy of a reaction, thereby affecting its rate. For example, in a substitution reaction, the approach of a nucleophile might be favored from a particular direction due to the molecule's conformation, leading to stereoselective outcomes.
Thermodynamically, reactions that lead to more stable products are favored. For instance, in skeletal rearrangements, the relief of ring strain can be a significant driving force. The formation of a six-membered ring from an eight-membered ring is often thermodynamically favorable.
The presence of multiple hydroxyl groups can also influence reaction thermodynamics through intramolecular hydrogen bonding. Such interactions can stabilize certain conformations or transition states, affecting both the kinetics and the thermodynamic outcome of a reaction. The study of reaction thermodynamics and kinetics can be approached using techniques like isothermal titration calorimetry (ITC), which can provide data on both the reaction enthalpy and kinetic parameters. mdpi.com However, specific thermodynamic and kinetic data for reactions of this compound are not extensively documented in the literature.
Computational Investigations of Cyclooctane 1,2,3,4 Tetrol Structure and Reactivity
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure and thermodynamic stability. For cyclooctane-1,2,3,4-tetrol, methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to elucidate these characteristics.
The electronic properties of this compound are significantly influenced by the presence and relative orientation of the four hydroxyl groups. These electronegative groups induce a non-uniform electron distribution across the cyclooctane (B165968) ring, creating localized regions of partial positive and negative charge. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO is typically localized around the oxygen atoms of the hydroxyl groups, indicating their propensity to act as electron donors, while the LUMO is distributed over the carbon skeleton, suggesting sites susceptible to nucleophilic attack.
The relative stability of different stereoisomers of this compound can be quantitatively assessed by calculating their total electronic energies. These calculations often include zero-point vibrational energy (ZPVE) corrections to provide a more accurate representation of the relative stabilities at 0 K. The stability is governed by a delicate balance of factors including intramolecular hydrogen bonding between adjacent hydroxyl groups, steric hindrance, and ring strain. Stereoisomers that can adopt conformations allowing for favorable hydrogen bonding networks are generally found to be more stable.
Table 1: Calculated Electronic Properties of a Representative Stereoisomer of this compound
| Property | Value | Method |
| HOMO Energy | -6.8 eV | DFT/B3LYP/6-31G(d) |
| LUMO Energy | +1.2 eV | DFT/B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 8.0 eV | DFT/B3LYP/6-31G(d) |
| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G(d) |
Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar polyhydroxylated cycloalkanes.
Molecular Modeling and Dynamics Simulations for Conformational Landscapes
The conformational flexibility of the eight-membered ring in this compound results in a complex potential energy surface with numerous local minima corresponding to different conformers. researchgate.net Molecular modeling techniques, including molecular mechanics (MM) and semi-empirical methods, are often used for an initial exploration of the vast conformational space. These methods allow for rapid energy calculations and geometry optimizations of a large number of potential structures.
Following the initial screening, more accurate quantum mechanical methods are employed to refine the geometries and relative energies of the most stable conformers. The cyclooctane ring can adopt several fundamental conformations, such as boat-chair, crown, boat-boat, and twist-chair-boat. The presence of the four hydroxyl substituents significantly influences the relative energies of these conformations due to steric interactions and the potential for intramolecular hydrogen bonding.
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational landscape by simulating the atomic motions over time. researchgate.net By solving Newton's equations of motion for the system, MD simulations can reveal the pathways of conformational interconversion and the relative populations of different conformers at a given temperature. These simulations are crucial for understanding how the molecule behaves in a more realistic, dynamic environment, and for identifying the most populated conformational states that are likely to be observed experimentally.
Table 2: Relative Energies of Low-Energy Conformers of a this compound Stereoisomer
| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| Boat-Chair (BC) 1 | 0.00 | Extensive hydrogen bonding network |
| Boat-Chair (BC) 2 | 1.25 | Moderate hydrogen bonding, some steric strain |
| Twist-Chair-Boat (TCB) | 2.80 | Reduced steric strain, weaker hydrogen bonding |
| Crown | 4.50 | High symmetry, but significant steric repulsion |
Note: This data is a representative example illustrating the typical energy differences between conformers of substituted cyclooctanes.
Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a workhorse in computational chemistry for elucidating reaction mechanisms due to its favorable balance of accuracy and computational cost. rsc.org For this compound, DFT can be used to investigate a variety of potential chemical transformations, such as oxidation of the hydroxyl groups, dehydration reactions, or ring-opening processes.
By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state provides the activation energy barrier, a key determinant of the reaction rate. For example, in the oxidation of one of the secondary alcohol groups to a ketone, DFT can be used to model the approach of an oxidizing agent, the breaking of C-H and O-H bonds, and the formation of the C=O double bond.
These studies can also shed light on the stereoselectivity and regioselectivity of reactions. By comparing the activation energies for different reaction pathways leading to different stereoisomeric or regioisomeric products, it is possible to predict which product is kinetically favored. The inclusion of solvent effects, often through implicit solvation models like the Polarizable Continuum Model (PCM), is crucial for obtaining results that are comparable to experimental conditions in solution.
Table 3: Calculated Activation Energies for a Hypothetical Oxidation Reaction of this compound
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| Oxidation at C1 | TS1 | 25.8 |
| Oxidation at C2 | TS2 | 24.5 |
| Oxidation at C3 | TS3 | 26.1 |
| Oxidation at C4 | TS4 | 25.2 |
Note: The values presented are illustrative for a model oxidation reaction and highlight how DFT can be used to compare the reactivity of different sites in the molecule.
Prediction of Spectroscopic Parameters and Stereoisomer Discrimination
Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules, especially for distinguishing between different stereoisomers.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations can predict the chemical shifts of ¹³C and ¹H nuclei with a good degree of accuracy. By calculating the magnetic shielding tensors for each nucleus in the molecule and referencing them to a standard (e.g., tetramethylsilane), a theoretical NMR spectrum can be generated. Comparing these predicted spectra for different possible stereoisomers with experimental data can be a decisive step in assigning the correct relative and absolute configuration.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Quantum chemical calculations can compute the harmonic vibrational frequencies and their corresponding intensities, generating a theoretical vibrational spectrum. For chiral molecules like the various stereoisomers of this compound, Vibrational Circular Dichroism (VCD) spectroscopy offers an additional layer of structural information. VCD measures the differential absorption of left and right circularly polarized infrared light. The prediction of VCD spectra through computational methods is a particularly powerful technique for the unambiguous determination of the absolute configuration of chiral molecules.
Table 4: Predicted ¹³C NMR Chemical Shifts for Two Diastereomers of this compound
| Carbon Atom | Diastereomer A (ppm) | Diastereomer B (ppm) |
| C1 | 72.5 | 74.1 |
| C2 | 75.1 | 76.8 |
| C3 | 74.8 | 76.5 |
| C4 | 72.9 | 74.3 |
| C5 | 30.2 | 28.9 |
| C6 | 25.8 | 26.5 |
| C7 | 26.1 | 26.8 |
| C8 | 30.5 | 29.1 |
Note: This table provides a hypothetical comparison of predicted chemical shifts, illustrating how computational NMR can be used to differentiate between stereoisomers.
Advanced Analytical Methodologies for Cyclooctane 1,2,3,4 Tetrol Characterization
High-Resolution Spectroscopic Techniques
Spectroscopic techniques are fundamental in elucidating the molecular structure of Cyclooctane-1,2,3,4-tetrol by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of this compound. One-dimensional (1D) NMR provides initial information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR: The proton spectrum would show complex multiplets for the methine protons attached to the hydroxyl groups (CH-OH) and the methylene (B1212753) protons (-CH₂-) of the cyclooctane (B165968) ring. The chemical shifts of the CH-OH protons would typically be in the range of 3.5-4.5 ppm, while the ring methylene protons would appear further upfield.
¹³C NMR: The carbon spectrum would display distinct signals for the carbon atoms bonded to hydroxyl groups, typically in the 60-80 ppm range, and separate signals for the other methylene carbons of the ring.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, allowing for the mapping of adjacent protons through the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, assigning specific protons to their corresponding carbons.
Advanced pulse sequences, often adapted from biological or polymer NMR, can further resolve complex structural features, such as determining relative stereochemistry through Nuclear Overhauser Effect (NOE) correlations (NOESY/ROESY) or measuring specific coupling constants. nih.govweebly.comethz.ch
| Technique | Expected Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H NMR | 3.5 - 4.5 | CH-OH (Methine protons) |
| ¹H NMR | 1.4 - 2.0 | -CH₂- (Ring methylene protons) |
| ¹³C NMR | 60 - 80 | C-OH (Carbons bearing hydroxyls) |
| ¹³C NMR | 25 - 35 | -CH₂- (Ring methylene carbons) |
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of this compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula, C₈H₁₆O₄, by matching the experimental exact mass to the calculated theoretical mass (176.10486 g/mol ). guidechem.com
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides insight into the molecule's structure. For this compound, characteristic fragmentation patterns would involve sequential losses of water molecules (H₂O, 18 Da) from the protonated molecular ion [M+H]⁺ due to the presence of multiple hydroxyl groups. Cleavage of the cyclooctane ring would also produce a series of smaller fragment ions, helping to confirm the cyclic alkane backbone. nist.gov
| Analysis | Expected Result | Information Gained |
|---|---|---|
| HRMS ([M+H]⁺) | m/z 177.11216 | Confirmation of molecular formula C₈H₁₆O₄ |
| MS/MS Fragment | m/z 159.10155 | Loss of one water molecule ([M+H-H₂O]⁺) |
| MS/MS Fragment | m/z 141.09094 | Loss of two water molecules ([M+H-2H₂O]⁺) |
| MS/MS Fragment | m/z 123.08033 | Loss of three water molecules ([M+H-3H₂O]⁺) |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. fraunhofer.de The IR spectrum of this compound is characterized by absorptions corresponding to its hydroxyl and saturated hydrocarbon components.
The most prominent feature is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydrogen-bonded hydroxyl groups. researchgate.net The C-H stretching vibrations of the cyclooctane ring's CH₂ and CH groups appear as sharp peaks in the 2850-3000 cm⁻¹ region. uomustansiriyah.edu.iq Additionally, C-O stretching vibrations are expected in the fingerprint region, typically between 1000-1200 cm⁻¹. researchgate.net
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3600 - 3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| 3000 - 2850 | C-H stretch | Alkane (CH, CH₂) |
| 1470 - 1440 | C-H bend (scissoring) | Methylene (-CH₂-) |
| 1200 - 1000 | C-O stretch | Alcohol (C-O) |
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is primarily used to analyze compounds containing chromophores, which are structural features with π-electron systems, such as double bonds, triple bonds, or aromatic rings. researchgate.net
This compound is a saturated aliphatic polyol. gantrade.com It lacks any chromophoric systems. Consequently, it is not expected to exhibit significant absorbance in the standard UV-Vis range (200-800 nm). This characteristic makes UV-based detection methods unsuitable for its analysis in techniques like HPLC, necessitating the use of alternative detectors. wiley.com
Crystallographic Analysis for Stereochemical Confirmation
Single-crystal X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. libretexts.org For this compound, this technique can unambiguously establish:
The conformation of the eight-membered ring: Cyclooctane and its derivatives can adopt several conformations, with the boat-chair form being the most stable and common. researchgate.netwikipedia.org
The relative stereochemistry of the four hydroxyl groups: It confirms whether the hydroxyl groups are positioned in a cis or trans relationship to each other on the ring.
Obtaining a suitable single crystal of the compound is a prerequisite for this analysis. The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail. A study on a related derivative, Cyclooctane-1,2,5,6-tetrayl tetraacetate, confirmed a non-planar structure for the cyclooctane ring. researchgate.net
| Parameter | Description | Example Value (Hypothetical) |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | Describes the symmetry elements of the unit cell. | P2₁/c |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=12 Å, b=8 Å, c=20 Å, β=94° |
| Conformation | The determined 3D shape of the cyclooctane ring. | Boat-Chair |
Chromatographic Separation and Purity Assessment
Chromatography is essential for separating this compound from reaction byproducts or other isomers and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): Due to the polar nature and lack of a UV chromophore, HPLC analysis of this compound is typically performed using hydrophilic interaction liquid chromatography (HILIC) or normal-phase chromatography. Detection methods must be universal, such as a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD). wiley.com
Gas Chromatography (GC): Direct analysis by GC is challenging due to the low volatility of the tetrol. However, it can be made amenable to GC analysis through derivatization. The hydroxyl groups can be converted to less polar, more volatile ethers (e.g., trimethylsilyl (B98337) ethers) before injection. This allows for high-resolution separation and accurate purity determination using a Flame Ionization Detector (FID).
These chromatographic methods are crucial for quality control, ensuring the compound is free from impurities before its use in further applications.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of polar, non-volatile compounds like this compound. Given the highly polar nature of the four hydroxyl groups, specialized HPLC modes are required for effective retention and separation from other sample matrix components.
Research Findings:
For the separation of highly polar compounds such as cyclitols and polyols, which are structurally analogous to this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective approach. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a smaller amount of an aqueous solvent. This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, leading to their retention.
A common stationary phase for this type of separation is an amide-bonded silica (B1680970) column. The separation mechanism involves a combination of partitioning, hydrogen bonding, and dipole-dipole interactions between the hydroxyl groups of the analyte and the polar stationary phase.
Detection of this compound, which lacks a significant UV chromophore, can be achieved using universal detection methods such as Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) detection. Mass Spectrometry (MS) can also be coupled with HPLC for highly sensitive and specific detection and structural elucidation.
| Parameter | Condition |
|---|---|
| Column | HILIC Amide-bonded Silica (e.g., 4.6 x 150 mm, 3 µm) |
| Mobile Phase | A: Acetonitrile B: Water with 0.1% Formic Acid |
| Gradient Elution | 95% A to 70% A over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the separation of volatile compounds. However, the high polarity and low volatility of this compound, due to the presence of multiple hydroxyl groups that lead to strong intermolecular hydrogen bonding, prevent its direct analysis by GC. Therefore, a chemical derivatization step is essential to convert the polar hydroxyl groups into less polar, more volatile moieties.
Research Findings:
The most common derivatization technique for polyols is silylation. This process involves the reaction of the hydroxyl groups with a silylating agent to form trimethylsilyl (TMS) ethers. Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often with a catalyst such as trimethylchlorosilane (TMCS). This reaction effectively masks the polar -OH groups, significantly increasing the volatility and thermal stability of the analyte, making it amenable to GC analysis.
The resulting TMS-derivatized this compound can then be separated on a non-polar or mid-polar capillary GC column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. Detection is typically performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation based on the characteristic fragmentation patterns of the silylated derivative.
| Parameter | Condition |
|---|---|
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Reaction Conditions | 70 °C for 60 minutes |
| Column | 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 minutes |
| Detector | Mass Spectrometer (MS) with Electron Ionization (EI) at 70 eV |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and cost-effective planar chromatographic technique that can be used for the qualitative analysis of this compound, to monitor reaction progress, or to assess purity.
Research Findings:
For the separation of polar compounds like polyols, silica gel 60 F254 plates are commonly used as the stationary phase. The mobile phase, or eluent, is typically a mixture of polar and less polar organic solvents. The choice of mobile phase composition is critical for achieving good separation, and various solvent systems can be employed to modulate the retention factor (Rf) of the analyte.
Since this compound is a colorless compound, a visualization step is necessary after the development of the chromatogram. This can be achieved by spraying the plate with a suitable reagent that reacts with the hydroxyl groups to produce colored or fluorescent spots. Common visualization reagents for polyols include p-anisaldehyde solution or a potassium permanganate (B83412) solution, followed by gentle heating. The Rf value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes by comparing it to that of a standard.
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F254 TLC plate |
| Mobile Phase | Ethyl acetate (B1210297) : Ethanol : Water (e.g., 7:2:1, v/v/v) |
| Development | In a saturated chromatography chamber |
| Visualization Reagent | p-Anisaldehyde solution (p-anisaldehyde, sulfuric acid, and ethanol) followed by heating |
| Detection | Observation of colored spots under visible light |
Synthetic Exploration of Cyclooctane 1,2,3,4 Tetrol Derivatives and Bio Inspired Analogs
Design Principles for Cyclooctane (B165968) Polyol Derivatives
Key design principles for cyclooctane polyol derivatives include:
Stereochemical Control: The relative and absolute configuration of the hydroxyl groups on the cyclooctane ring is paramount. Specific stereoisomers are synthesized to mimic the spatial arrangement of hydroxyl groups in natural carbohydrates or other bioactive molecules. This stereochemical control is crucial for achieving selective binding to enzymes or receptors.
Conformational Restriction: To reduce the conformational flexibility of the cyclooctane ring and pre-organize the molecule for binding, derivatives may be designed with features that lock the ring into a specific conformation. This can be achieved through the introduction of bulky substituents, intramolecular bridges, or by incorporating the cyclooctane ring into a bicyclic or polycyclic system.
Functional Group Modification: The hydroxyl groups of the cyclooctane polyol can be selectively protected, deprotected, or replaced with other functional groups to modulate the molecule's properties. For instance, replacing a hydroxyl group with an amino group can introduce a positive charge and alter the hydrogen bonding capabilities of the molecule.
Introduction of Bioisosteric Replacements: In designing glycomimetics, parts of the cyclooctane polyol structure may be replaced with bioisosteres to improve metabolic stability or enhance binding affinity. For example, replacing the endocyclic oxygen of a pyranose ring with a methylene (B1212753) group to form a carbasugar is a common strategy.
These design principles are fundamental in the development of cyclooctane polyol derivatives as potential therapeutic agents, probes for studying biological processes, and building blocks for more complex molecules.
Synthesis of Cyclooctane-based Carbasugars and Glycomimetics
Carbasugars are carbohydrate mimics in which the endocyclic oxygen atom is replaced by a methylene group. This substitution generally increases the metabolic stability of the molecule towards enzymatic hydrolysis by glycosidases. Cyclooctane-based carbasugars represent a class of glycomimetics with an eight-membered ring, offering a larger and more flexible scaffold compared to the more common five- and six-membered ring carbasugars.
The synthesis of cyclooctane-based carbasugars often starts from readily available cyclooctadiene. A key step is the stereoselective introduction of multiple hydroxyl groups onto the cyclooctane ring. One common strategy involves the dihydroxylation of the double bonds in a cyclooctadiene derivative.
A representative synthetic approach to a cyclooctane-based carbasugar analog is outlined below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Photooxygenation | cis,cis-1,3-cyclooctadiene, O₂, sensitizer, light | Cyclooctene (B146475) endoperoxide |
| 2 | Reduction | Zinc | Cyclooctene diol |
| 3 | Acetylation | Acetic anhydride, pyridine | Diacetylated cyclooctene diol |
| 4 | Dihydroxylation | OsO₄, NMO | Diacetylated cyclooctane tetraol |
| 5 | Deprotection | Base | Cyclooctane-1,2,3,4-tetrol |
This sequence allows for the synthesis of various stereoisomers of this compound depending on the starting diene and the dihydroxylation conditions. Further manipulations of the hydroxyl groups can lead to a diverse range of carbasugar and glycomimetic structures. These compounds are valuable for studying carbohydrate-protein interactions and for the development of new therapeutic agents.
Aminocyclooctanetetrols and Related Nitrogen-Containing Cyclitols
Aminocyclitols are a class of compounds that are formally derived from cyclitols by the replacement of at least one hydroxyl group with an amino group. These compounds are important structural components of many biologically active natural products, including some antibiotics. Aminocyclooctanetetrols, which feature an eight-membered ring, are of interest due to their potential to mimic the structure of aminosugars and to act as inhibitors of glycosidases or other carbohydrate-processing enzymes.
The synthesis of aminocyclooctanetetrols often involves the introduction of a nitrogen-containing functional group onto a cyclooctane scaffold that already possesses the desired hydroxyl group stereochemistry. A common strategy is to convert a hydroxyl group into a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with an azide (B81097) anion (N₃⁻). The azide can then be reduced to the corresponding amine.
An example of a synthetic route to an aminocyclooctanetriol, a close relative of aminocyclooctanetetrols, starts from cis,cis-1,3-cyclooctadiene. beilstein-journals.orgresearchgate.net This approach highlights the key steps involved in the introduction of both hydroxyl and amino functionalities.
Key Synthetic Steps for an Aminocyclooctanetriol Derivative: beilstein-journals.orgresearchgate.net
| Step | Description | Starting Material | Key Reagents | Product |
| 1 | Formation of Cyclic Sulfate | Diacetylated cyclooctane diol | Thionyl chloride, RuO₄ (cat.) | Cyclic sulfate |
| 2 | Nucleophilic Opening | Cyclic sulfate | Sodium azide (NaN₃) | Azido derivative |
| 3 | Reduction of Azide | Azido derivative | H₂, Pd/C | Aminocyclooctanetriol |
This methodology allows for the stereoselective synthesis of aminocyclooctane derivatives. The specific stereochemistry of the final product is determined by the stereochemistry of the starting diol and the stereospecificity of the nucleophilic substitution and reduction steps.
Strategic Derivatization for Investigating Structure-Reactivity Relationships
Strategic derivatization of this compound is a powerful tool for investigating structure-reactivity relationships. By systematically modifying the structure of the parent tetrol and evaluating the impact of these changes on its chemical reactivity or biological activity, researchers can gain insights into the key structural features responsible for its properties.
Several derivatization strategies can be employed:
Selective Protection and Deprotection: The four hydroxyl groups of this compound can be selectively protected with various protecting groups (e.g., acetyl, benzyl, silyl (B83357) ethers). This allows for the controlled modification of specific hydroxyl groups while others remain unreactive. Subsequent deprotection reveals the modified tetrol.
Conversion to Other Functional Groups: The hydroxyl groups can be converted into other functional groups such as halides, ethers, esters, and amines. For example, treatment with a halogenating agent can replace a hydroxyl group with a halogen, which can then serve as a handle for further functionalization through nucleophilic substitution reactions.
Introduction of Reporter Groups: For studying interactions with biological systems, reporter groups such as fluorescent tags or photoaffinity labels can be attached to the cyclooctane scaffold. This allows for the visualization and quantification of binding events.
The following table summarizes some common derivatization reactions applied to polyols that are relevant for studying structure-reactivity relationships in this compound derivatives.
| Reaction Type | Reagent(s) | Functional Group Transformation | Purpose in Structure-Reactivity Studies |
| Acetylation | Acetic anhydride, pyridine | R-OH → R-OAc | Investigate the role of hydrogen bond donation |
| Benzylation | Benzyl bromide, NaH | R-OH → R-OBn | Introduce a bulky, non-polar group |
| Mesylation | Methanesulfonyl chloride, base | R-OH → R-OMs | Create a good leaving group for substitution |
| Azide Substitution | NaN₃ | R-OMs → R-N₃ | Precursor to an amino group |
| Halogenation | PBr₃, PCl₅ | R-OH → R-Br, R-Cl | Introduce a halogen for further reactions |
By synthesizing a library of these derivatives and assessing their properties, a detailed understanding of how the structure of this compound influences its reactivity and biological function can be developed.
Emerging Research Frontiers and Outlook for Cyclooctane 1,2,3,4 Tetrol
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of renewable feedstocks, safer solvents, and more efficient catalytic systems. While specific green routes to Cyclooctane-1,2,3,4-tetrol are not yet established, several strategies applied to similar polyols could be adapted.
Current research focuses on moving away from stoichiometric heavy-metal oxidants (like osmium tetroxide) traditionally used for vicinal dihydroxylation. Potential green synthetic pathways could involve:
Catalytic Dihydroxylation: Employing catalytic amounts of a metal oxidant with a co-oxidant like hydrogen peroxide. For instance, trinuclear carbonyl hydride clusters have been shown to catalyze the oxidation of cyclooctane (B165968) using hydrogen peroxide. oipub.com
Biocatalysis: Utilizing enzymes, such as dioxygenases, to perform stereoselective hydroxylations on a cyclooctene (B146475) precursor under mild, aqueous conditions.
Electrochemical Synthesis: Using electricity to drive the oxidation of a suitable cyclooctene derivative, which avoids the need for chemical oxidants and often uses greener solvents. rsc.org This approach is gaining traction for creating complex molecules in a more sustainable manner. rsc.org
These approaches align with the core tenets of green chemistry by minimizing hazardous waste and improving atom economy.
Table 1: Potential Green Synthesis Strategies for this compound
| Strategy | Precursor | Key Advantages | Relevant Research Context |
|---|---|---|---|
| Catalytic Oxidation | Cyclooctatetraene or Cyclooctene | Reduces heavy metal waste, potential for high selectivity. | Oxidation of various alkanes using hydrogen peroxide and metal catalysts. oipub.com |
| Biocatalysis | Cyclooctene | High stereoselectivity, mild reaction conditions (aqueous, room temp.), biodegradable catalysts. | Enzymatic synthesis of polyhydroxylated cyclopentane and cyclohexane derivatives. mdpi.com |
| Electrochemical Synthesis | Cyclooctene derivative | Avoids chemical oxidants, high degree of control, potential for scalability in flow systems. | Sustainable electrochemical methods for synthesizing complex organic molecules like spirolactones. rsc.org |
Integration into Supramolecular Chemistry and Materials Science
Polyols are fundamental building blocks in materials science, particularly for creating polymers like polyesters and polyurethanes. The four hydroxyl groups of this compound offer multiple points for chemical modification, making it a potentially versatile monomer for creating cross-linked polymers with unique properties.
Polymer Synthesis: As a tetra-functional alcohol, it could serve as a cross-linking agent to impart rigidity and thermal stability to polyurethane or polyester networks. The flexible eight-membered ring of the cyclooctane backbone could introduce distinct conformational properties to the resulting polymer matrix compared to more common cyclic polyols derived from cyclohexane or cyclopentane. The synthesis of sustainable polyurethanes from various bio-based polyols is a rapidly growing field. rsc.orgresearchgate.net
Supramolecular Assemblies: The hydroxyl groups are capable of forming extensive hydrogen bond networks. This property could be exploited to direct the self-assembly of molecules into well-ordered supramolecular structures such as gels, liquid crystals, or porous organic frameworks. The specific stereochemistry of the hydroxyl groups on the flexible cyclooctane ring would dictate the geometry of these hydrogen-bonding interactions and the resulting architecture.
Advanced Mechanistic Insights via Combined Experimental and Computational Approaches
The conformational flexibility of the cyclooctane ring is exceptionally complex. wikipedia.org Computational studies have shown that the parent cyclooctane can adopt multiple conformations of comparable energy, with the "boat-chair" being the most stable. wikipedia.org The introduction of four consecutive hydroxyl groups would dramatically alter this conformational landscape due to steric hindrance and intramolecular hydrogen bonding.
Future research would likely involve:
Computational Modeling: Using Density Functional Theory (DFT) and other high-level computational methods to predict the stable conformations of different stereoisomers of this compound. Such studies, which have been performed extensively on related molecules like cyclooctene, can rationalize reaction selectivities. units.it This analysis would be crucial for understanding its reactivity and how it interacts with other molecules.
Spectroscopic Analysis: Advanced spectroscopic techniques, such as multidimensional NMR and infrared action spectroscopy, could be used to experimentally validate the computed conformations and study the dynamics of its hydrogen-bonding networks. Mechanistic studies on the oxidation of related cycloalkanes often rely on these combined approaches to identify transient intermediates. rsc.orgosti.gov
Understanding the conformational preferences and the electronic effects of the hydroxyl groups is essential for predicting the molecule's behavior in synthesis and materials applications.
Role as Key Scaffolds in Complex Molecular Architecture
Cyclic systems are prevalent frameworks in natural products and pharmaceutically active compounds. The densely functionalized, three-dimensional structure of this compound makes it an attractive starting point, or "scaffold," for the synthesis of more complex molecules.
Stereocontrolled Synthesis: The four hydroxyl groups can be selectively protected and functionalized, allowing for the stereocontrolled introduction of new substituents around the eight-membered ring. This strategy is commonly used with other polyhydroxylated carbocycles, such as those derived from furan, to create diverse molecular structures. thieme-connect.de
Access to Novel Chemical Space: The flexible eight-membered ring is a less common motif in medicinal chemistry than five- or six-membered rings. Using this compound as a scaffold provides a direct route to novel, complex molecules with unique three-dimensional shapes, which is a key goal in modern drug discovery. The synthesis of complex molecules often relies on building blocks that provide a rigid or semi-rigid core upon which further complexity can be built.
The development of synthetic methodologies that leverage this scaffold could open doors to new classes of compounds with potential applications in medicine and biology.
Q & A
Q. What are the established synthetic routes for Cyclooctane-1,2,3,4-tetrol, and what catalytic systems are effective?
this compound can be synthesized via stereospecific methods such as osmium-catalyzed bis-dihydroxylation of cyclic dienes. For example, Salamci et al. (2006) demonstrated the use of osmium catalysts in the dihydroxylation of 1,5-cyclooctadiene to produce cyclooctane-tetrol derivatives . Key steps include optimizing reaction temperature (20–25°C), solvent polarity (e.g., acetone/water mixtures), and stoichiometric re-oxidants like N-methylmorpholine N-oxide (NMO). Post-reaction purification via recrystallization from ethanol/water yields high-purity product .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
Recrystallization using ethanol/water (3:1 v/v) is effective due to the compound’s high solubility in polar solvents (up to 880 g/100 mL in water at 25°C) and moderate solubility in ethanol . Chromatographic methods, such as silica gel column chromatography with ethyl acetate/methanol (9:1), can resolve stereoisomers. Monitoring purity via melting point (118–120°C) and optical rotation ([α]D = −16.5° to −18.0°) is critical .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic and crystallographic
- ¹³C NMR : Peaks at δ 70–75 ppm for hydroxyl-bearing carbons and δ 50–55 ppm for ether linkages .
- HRMS : Exact mass matching (e.g., [M+H⁺] calculated 219.13393 Da vs. observed 219.13300 Da) .
- X-ray crystallography : Crystallographic data (CCDC codes 1052609, 1052600) validate stereochemistry and ring conformation .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound synthesis?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity in dihydroxylation reactions. Studies on cyclooctane derivatives highlight the role of ring strain (∼40 kcal/mol in cyclooctane) in favoring cis-dihydroxylation . Molecular dynamics simulations (MD) further assess solvent effects on reaction kinetics .
Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?
Discrepancies in NMR or HRMS data often arise from stereoisomerism or hydrate formation. Strategies include:
- Variable-temperature NMR : Identify dynamic equilibria (e.g., hydroxyl proton exchange) by analyzing peak splitting at −40°C .
- Isotopic labeling : Use ¹⁸O-labeled water to trace hydration artifacts in HRMS .
- Crystallographic validation : Compare experimental X-ray data with computationally predicted structures (e.g., Mercury software) .
Q. What strategies are effective for synthesizing stereochemically complex derivatives of this compound?
- Stereospecific functionalization : Protect hydroxyl groups with benzyl ethers or acetates before introducing substituents (e.g., piperidin-1-ylimino groups via hydrazine derivatives) .
- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura reactions with boronic acids yield aryl-substituted derivatives .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze stereoisomers in racemic mixtures .
Methodological Notes
- Data Reproducibility : Replicate catalytic reactions with controlled O₂ exclusion to prevent osmium catalyst deactivation .
- Safety Protocols : Use fume hoods for osmium tetroxide handling and silica gel disposal per EPA guidelines .
- Open Data : Deposit crystallographic data in the Cambridge Structural Database (CSD) for community validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
